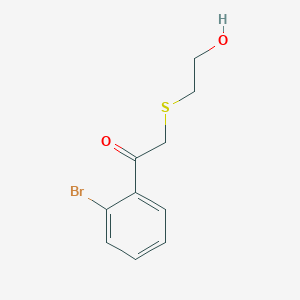
1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a bromophenyl group and a hydroxyethylthio group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 2-mercaptoethanol.
Formation of Intermediate: The 2-bromobenzaldehyde undergoes a nucleophilic addition reaction with 2-mercaptoethanol to form an intermediate.
Oxidation: The intermediate is then oxidized to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure with a methoxyethylthio group instead of hydroxyethylthio.
Uniqueness
1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both a bromophenyl group and a hydroxyethylthio group, which may confer distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, also known by its CAS number 1157306-82-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrOS, with a molecular weight of 275.16 g/mol. The compound features a bromophenyl group and a thioether moiety, contributing to its reactivity and biological activity.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. A notable study assessed its efficacy against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect on free radicals.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 25 | 30 |
| 50 | 55 |
| 100 | 85 |
At a concentration of 100 µg/mL, the compound showed an impressive scavenging activity of 85%, indicating its potential as an antioxidant agent .
3. Enzyme Inhibition
The inhibition of specific enzymes by this compound has also been studied. Notably, it was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 15.5 |
| Butyrylcholinesterase (BChE) | 22.3 |
The selective inhibition of AChE suggests that this compound may have therapeutic potential in treating conditions like Alzheimer's disease .
Case Studies
A case study involving the synthesis and biological evaluation of various derivatives of this compound highlighted its broad spectrum of biological activities. Researchers synthesized several analogs and tested their antimicrobial and antioxidant properties, finding that modifications to the bromophenyl group significantly enhanced activity.
Eigenschaften
Molekularformel |
C10H11BrO2S |
|---|---|
Molekulargewicht |
275.16 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C10H11BrO2S/c11-9-4-2-1-3-8(9)10(13)7-14-6-5-12/h1-4,12H,5-7H2 |
InChI-Schlüssel |
KOZYGMCDEGAGIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CSCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















